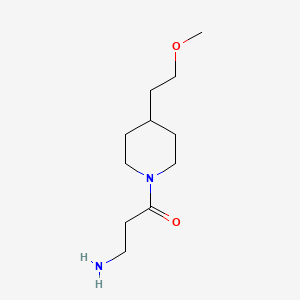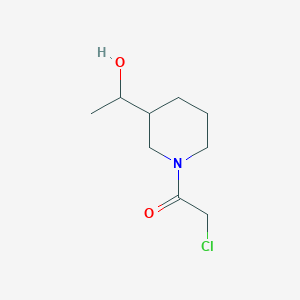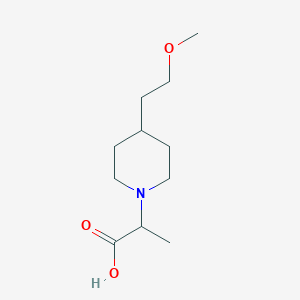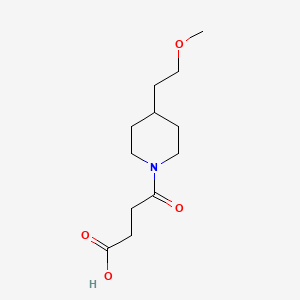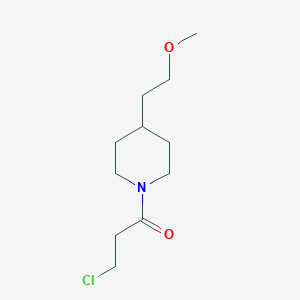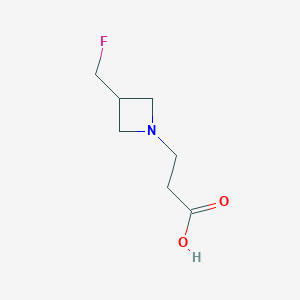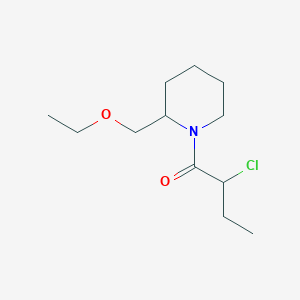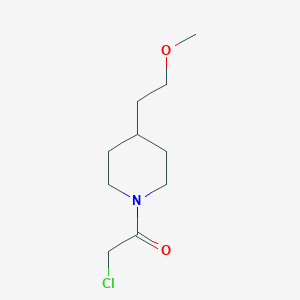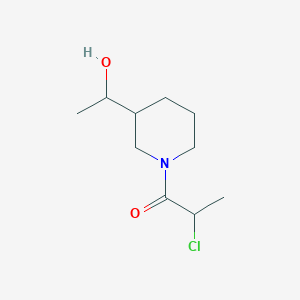![molecular formula C9H15NO3 B1477056 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid CAS No. 2098014-77-6](/img/structure/B1477056.png)
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Vue d'ensemble
Description
3-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid, also known as THFPA, is a monocarboxylic acid that has a wide range of applications in scientific research. It is a white powder that is soluble in water and ethanol, and has a melting point of 120-122 °C. THFPA is a versatile compound that is used in a variety of research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid has a wide range of applications in scientific research. It is a common reagent in organic synthesis and can be used to prepare various derivatives of furopyrrole and other heterocyclic compounds. 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is also used in biochemical and physiological studies as a substrate for enzymes and as a ligand for proteins. Additionally, 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid can be used in laboratory experiments to study the properties of various molecules and to test the effects of various drugs.
Mécanisme D'action
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is a substrate for several enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450. When these enzymes act on 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid, they catalyze the formation of various products, including prostaglandins, leukotrienes, and other metabolites. These products can then interact with various receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, which can lead to decreased production of prostaglandins. This can have anti-inflammatory effects, as well as effects on other physiological processes. Additionally, 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid can inhibit the activity of lipoxygenase, which can lead to decreased production of leukotrienes, which can have anti-allergic and anti-asthmatic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and use in experiments. Additionally, it is an inexpensive reagent that is widely available. However, 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid can be toxic and should be handled with caution. Additionally, it is not always suitable for use in all experiments, as it may not be compatible with certain solvents or other compounds.
Orientations Futures
There are a number of potential future directions for 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid research. For example, further research could be done to explore the effects of 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid on other enzymes and receptors, as well as its effects on other physiological processes. Additionally, research could be done to explore the effects of 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid on various diseases and disorders. Additionally, research could be done to explore the potential of 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid as a drug delivery vehicle, as well as its potential for use in drug development. Finally, research could be done to explore the potential of 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid as a tool for studying molecular interactions and properties.
Propriétés
IUPAC Name |
3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-9(12)1-2-10-3-7-5-13-6-8(7)4-10/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUKKNRBSCNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



